Geraniol

Catalog No.
S528827
CAS No.
106-24-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniol

CAS Number

106-24-1

Product Name

Geraniol

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+

InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N

SMILES

C/C(C)=C\CC/C(C)=C/CO

Solubility

In water, 100 mg/L at 25 °C
Slightly soluble in water
Miscible with ether, acetone
1:3 in 70% alcohol
For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page.
0.1 mg/mL at 25 °C
Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

geraniol, geraniol, (E)-isomer, geraniol, (Z)-isomer, geraniol, 1-(14)C-labeled, (E)-isomer, geraniol, 2-(14)C-labeled, (E)-isomer, geraniol, titanium (4+) salt, nerol

Canonical SMILES

CC(=CCCC(=CCO)C)C

Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C

Description

The exact mass of the compound Geraniol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.1 mg/ml at 25 °cin water, 100 mg/l at 25 °cslightly soluble in watermiscible with ether, acetone1:3 in 70% alcoholsoluble in fixed oils, propylene glycol; insoluble in glycerolsoluble in ethanol, diethyl ether, acetone, chloroformsolubility in alcohol: 1 ml in 3 ml 70% alcohol; remains in soln to 10 ml0.1 mg/ml at 25 °cinsoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycolsoluble (in ethanol)insoluble in water; soluble in chloroform, ether, most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46105. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of polyprenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Cancer Research

Geraniol has been found to be effective against a broad range of cancers, including colon, prostate, breast, lung, skin, kidney, liver, and pancreatic cancer . It induces apoptosis and cell cycle arrest, modulates multiple molecular targets, including p53 and STAT3, activates caspases, and modulates inflammation via transcriptional regulation . Geraniol inhibits cancer cell growth in vitro via the signal transduction pathway, leading to apoptosis . It exerts in vitro and in vivo antitumor activity against murine leukemia, hepatoma, and melanoma cells .

Inflammation-Related Diseases

Geraniol represents a potential anti-inflammatory agent . It modulates inflammation via transcriptional regulation . Experiments using allergic encephalomyelitis, diabetes, asthma, and carcinogenesis models showed that Geraniol treatment had beneficial effects with low toxicity .

Antioxidant Activity

Geraniol has shown a wide spectrum of pharmacological activities including antioxidant activities . It scavenges free radicals and preserves the activity of antioxidant enzymes . This compound protects various antioxidant enzymes, such as catalase, glutathione-S-transferase, and glutathione peroxidase .

Neuroprotective Effects

Liver Antioxidant and Xenobiotic-Metabolizing Enzymes

Geraniol has multiple effects on the liver antioxidant and xenobiotic-metabolizing enzymes . After intravenous administration of geraniol to rats (50 mg/kg), its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations (50 mg/kg) of emulsified geraniol or fiber-adsorbed geraniol were 92 and 16%, respectively .

Cardiovascular Health

In a study on animals fed an atherogenic diet—one that causes plaque to build up in your arteries—geraniol helped reduce the effects of the diet by enhancing the body’s free radical scavenging abilities and inhibiting the inflammatory responses .

Antimicrobial Activity

Disease Resistance in Tea Plants

Chemoprevention Agents for Cancer

Geraniol has been suggested to represent a new class of chemoprevention agents for cancer . Other biological activities such as antimicrobial, anti-oxidant, anti-inflammatory and some vascular effects have also been investigated .

Geraniol is a monoterpene alcohol characterized by its pleasant rose-like aroma. It is a significant component of various essential oils, particularly rose oil and geranium oil. The molecular formula of geraniol is C₁₀H₁₈O, and it was first isolated in 1871 by O. Jacobsen. Geraniol exists as two geometric isomers: cis and trans, with the trans form being more prevalent in nature. This compound is widely recognized for its applications in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics .

  • Geraniol's antimicrobial activity is attributed to its disruption of microbial cell membranes [].
  • Studies suggest it might have anti-inflammatory and anticancer properties, but the exact mechanisms require further investigation [, ].
  • Geraniol is generally considered safe for topical use in low concentrations [].
  • However, it can cause skin irritation in some individuals [].
  • Ingestion of large amounts may cause nausea and vomiting.
Typical of alcohols and terpenes:

  • Ester Formation: Geraniol reacts with carboxylic acids to form esters and water, a reaction that is commonly utilized in perfumery to create fragrant compounds.
  • Oxidation: When treated with oxidizing agents, geraniol can be converted into aldehydes or ketones. For instance, oxidation can yield geranial (citral), which is another important aromatic compound .
  • Polymerization: Geraniol can initiate polymerization reactions with certain compounds like isocyanates and epoxides, although this behavior is less common in standard applications .

Geraniol exhibits notable biological activities, including:

  • Antioxidant Properties: Studies have shown that geraniol can modulate oxidative stress responses in cells, influencing the expression of phase II detoxifying enzymes through the Nrf2 pathway. This mechanism suggests potential chemopreventive effects against cancer .
  • Anti-inflammatory Effects: Geraniol has been reported to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating conditions associated with chronic inflammation .
  • Antimicrobial Activity: Research indicates that geraniol possesses antimicrobial properties, making it effective against various pathogens, including bacteria and fungi .

Geraniol can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting geraniol from plants such as roses and geraniums through steam distillation or solvent extraction.
  • Chemical Synthesis: Geraniol can also be synthesized artificially from simpler organic compounds. One approach involves the reaction of myrcenol with acrolein .
  • Biotechnological Methods: Recent advances include using microbial fermentation processes to produce geraniol from glucose or other carbohydrates, leveraging genetically modified organisms to enhance yield .

Geraniol has diverse applications across various industries:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes, soaps, and cosmetics due to its appealing scent.
  • Flavoring Agent: Geraniol is used in food products as a flavoring agent, imparting a sweet floral taste.
  • Pharmaceuticals: Its biological activities have led to explorations of geraniol as a potential therapeutic agent in treating inflammation and cancer .
  • Insect Repellent: Geraniol has been found effective as a natural insect repellent, making it a popular ingredient in eco-friendly pest control products.

Studies have explored the interactions of geraniol with various biological systems:

  • Metabolism Studies: Research indicates that specific cytochrome P450 enzymes (such as CYP2B6) are involved in the metabolism of geraniol in human skin cells. This highlights its potential effects on skin health and metabolism .
  • Oxidative Stress Response: Investigations into how geraniol impacts oxidative stress reveal that it can induce lipid peroxidation while modulating antioxidant enzyme activities, suggesting complex interactions within cellular environments .

Geraniol shares structural similarities with several other monoterpenes and alcohols. Here are some comparable compounds:

CompoundStructure TypeKey Characteristics
CitronellolMonoterpene AlcoholFound in citronella oil; has insect-repelling properties.
LinaloolMonoterpene AlcoholPresent in lavender; known for its calming effects.
NerolMonoterpene AlcoholSimilar structure to geraniol; found in rose oil; less common than geraniol.
MyrcenolMonoterpene AlcoholPrecursor to geraniol; found in various essential oils.

Uniqueness of Geraniol

Geraniol's uniqueness lies not only in its distinct rose-like aroma but also in its multifaceted biological activities and applications across industries. While other compounds like citronellol and linalool share similar properties, geraniol's specific interactions with biological systems and its role as a precursor for other terpenes set it apart as a compound of significant interest for both research and commercial applications.

The mevalonate pathway represents a fundamental metabolic route for the biosynthesis of isoprenoid compounds, including the monoterpene geraniol. This pathway operates through a highly regulated series of enzymatic reactions that convert acetyl-coenzyme A into the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [1] [2]. In the context of geraniol biosynthesis, the mevalonate pathway serves as the primary source of precursors for geranyl diphosphate formation, particularly in cytosolic compartments where specialized enzymatic machinery has evolved.

The pathway commences with the condensation of acetyl-coenzyme A molecules through the action of acetoacetyl-coenzyme A thiolase, followed by the formation of 3-hydroxy-3-methylglutaryl-coenzyme A through HMG-coenzyme A synthase activity [1] [3]. The rate-limiting step involves HMG-coenzyme A reductase, which catalyzes the conversion of HMG-coenzyme A to mevalonate, representing a critical control point for flux regulation [1] [3]. Subsequent phosphorylation reactions mediated by mevalonate kinase and phosphomevalonate kinase generate mevalonate-5-diphosphate, which undergoes decarboxylation to yield isopentenyl diphosphate [4] [5].

Kinetic characterization of key mevalonate pathway enzymes reveals significant variations in catalytic efficiency and substrate affinity. Mevalonate kinase from Bacopa monniera exhibits a Km value of 331.9 μM for RS-mevalonate with a Vmax of 719.1 pKat μg⁻¹, demonstrating relatively high substrate affinity [4]. Phosphomevalonate kinase displays a higher Km value of 885 μM for mevalonate-5-phosphate at 30°C, suggesting potential rate limitations under physiological conditions [5] [6]. These kinetic parameters indicate that coordinated regulation between mevalonate kinase and phosphomevalonate kinase activities may be essential for maintaining optimal intermediate concentrations within the pathway [6].

The efficiency of geraniol production through mevalonate pathway enhancement has been demonstrated through systematic overexpression studies in Yarrowia lipolytica. Overexpression of EcAtoB and HMGS genes resulted in a 1.8-fold increase in geraniol production, reaching 277.7 ± 11.3 mg/L, while combined overexpression strategies incorporating multiple pathway genes achieved titers exceeding 483 mg/L [1]. The superior performance of EcAtoB compared to endogenous ERG10 reflects the importance of enzyme selection for pathway optimization, as EcAtoB exhibits enhanced catalytic activity relative to native acetoacetyl-coenzyme A thiolase variants [1].

Role of Geranyl/Farnesyl Diphosphate Synthases

Geranyl/farnesyl diphosphate synthases represent a specialized class of prenyltransferases that have evolved unique bifunctional capabilities essential for geraniol biosynthesis in Rosaceae species. These enzymes catalyze the condensation of isopentenyl diphosphate with dimethylallyl diphosphate to form geranyl diphosphate, while simultaneously retaining the capacity to synthesize farnesyl diphosphate through subsequent condensation reactions [7] [8]. The discovery of bifunctional geranyl/farnesyl diphosphate synthase activity in roses has fundamentally altered our understanding of cytosolic geranyl diphosphate production mechanisms.

The rose geranyl/farnesyl diphosphate synthase RcG/FPPS1 exhibits remarkable substrate versatility, producing both geranyl diphosphate and farnesyl diphosphate with distinct kinetic characteristics [7] [8]. Kinetic analysis reveals an apparent Km of 0.44 μM for isopentenyl diphosphate in the presence of dimethylallyl diphosphate for geranyl diphosphate production, indicating high substrate affinity [7]. When geranyl diphosphate serves as the allylic cosubstrate, the apparent Km increases to 53.1 μM, suggesting preferential geranyl diphosphate release over further elongation to farnesyl diphosphate [7]. The catalytic efficiency (kcat/Km) for geranyl diphosphate production exceeds that of farnesyl diphosphate by approximately 15-fold, demonstrating the enzyme's specialization for monoterpene precursor synthesis [7].

Substrate availability significantly influences product distribution in RcG/FPPS1 reactions. When dimethylallyl diphosphate is provided in excess, geranyl diphosphate production predominates, whereas isopentenyl diphosphate excess favors farnesyl diphosphate formation [7]. This substrate-dependent product selectivity provides a mechanism for metabolic regulation based on precursor availability and cellular demand for different terpenoid classes.

The subcellular localization of geranyl/farnesyl diphosphate synthase activity proves crucial for geraniol biosynthesis. In rose petals, both geranyl diphosphate synthase and farnesyl diphosphate synthase activities are predominantly detected in cytosolic fractions, contrasting with the typical plastidic localization of geranyl diphosphate synthases in most plant species [7]. This cytosolic localization aligns with the compartmentalization requirements for NUDX1-mediated geraniol biosynthesis, as the downstream dephosphorylation reactions occur exclusively in the cytoplasm [7] [9].

Phylogenetic analysis reveals that geranyl/farnesyl diphosphate synthase activity represents an evolutionary innovation within the FPPS1 clade of prenyltransferases [7]. The bifunctional activity emerged from ancestral farnesyl diphosphate synthases through specific amino acid substitutions that altered product specificity while maintaining farnesyl diphosphate synthetic capacity [7]. This evolutionary adaptation enabled cytosolic geranyl diphosphate production without compromising essential farnesyl diphosphate-dependent processes such as protein prenylation and ubiquinone biosynthesis [7].

NUDX1 Hydrolase-Mediated Dephosphorylation Mechanisms

NUDX1 hydrolase represents a critical enzymatic component in the non-canonical geraniol biosynthetic pathway discovered in roses and other Rosaceae species. This cytosolic enzyme catalyzes the dephosphorylation of geranyl diphosphate to geranyl monophosphate, serving as the committed step toward geraniol formation [9] [10]. The mechanism involves nucleophilic attack on the diphosphate moiety of geranyl diphosphate, resulting in hydrolytic cleavage and the formation of geranyl monophosphate as an intermediate product [9] [10].

The catalytic mechanism of NUDX1 hydrolase follows the characteristic signature motif found in Nudix hydrolases, involving coordinated metal ion binding and nucleophilic substitution reactions [9] [10]. The enzyme requires divalent metal ions, particularly magnesium or manganese, for optimal activity [11]. The reaction proceeds through formation of a geranyl cation intermediate, as evidenced by incorporation of 18O from labeled water into the geraniol product [11]. This mechanism ensures stereospecific hydrolysis while maintaining the double bond configuration essential for geraniol's biological activity.

Substrate specificity studies demonstrate that NUDX1 exhibits preferential activity toward geranyl diphosphate over other isoprenoid diphosphates. Neryl diphosphate, the cis-isomer of geranyl diphosphate, is hydrolyzed at significantly lower rates, indicating geometric selectivity in substrate recognition [11] [12]. This specificity ensures efficient conversion of the trans-configured geranyl diphosphate while minimizing interference with other isoprenoid metabolic processes.

The dephosphorylation mechanism involves a two-step process wherein NUDX1 converts geranyl diphosphate to geranyl monophosphate, followed by further dephosphorylation by an uncharacterized phosphatase to yield geraniol [9] [10]. The identification of geranyl monophosphate as an intermediate product has been confirmed through in vitro enzymatic assays and metabolic profiling studies [13]. The final dephosphorylation step represents a significant knowledge gap, as the specific phosphatase responsible for geranyl monophosphate conversion remains to be characterized [9] [10].

Structural analysis of NUDX1 reveals key amino acid residues essential for catalytic activity and substrate specificity. Leucine 38 and proline 129 positions appear critical for maintaining hydrolytic activity, as substitutions at these positions dramatically reduce enzymatic efficiency [13]. The chloroplastic variant CsNUDX1-chlo contains L38P and P129Q substitutions that nearly eliminate geranyl diphosphate hydrolysis activity, demonstrating the importance of these residues for proper enzyme function [13].

Evolutionary Conservation in Rosaceae Species

The evolutionary development of geraniol biosynthetic machinery in Rosaceae species represents a remarkable example of metabolic innovation through gene duplication and functional specialization. Phylogenetic analysis reveals that three distinct NUDX1 clades emerged within the Rosoidae subfamily, designated as Nudx1-1 through Nudx1-3, with subsequent subdivision of the Nudx1-1 clade into Nudx1-1a and Nudx1-1b subclades within the Rosa genus [9] [10]. This evolutionary progression demonstrates the stepwise acquisition of specialized metabolic functions through duplicative processes.

The NUDX1-1a subclade, responsible for geraniol production, arose through trans-duplication of the more ancient NUDX1-1b gene, followed by cis-duplication events that generated multiple gene copies [9] [10]. This duplication history is evidenced by the presence of five NUDX1-1a copies in Rosa chinensis 'Old Blush' and two copies in Rosa moschata, while ancestral species such as Rosa banksiae and Rosa laevigata lack NUDX1-1a sequences entirely [9]. The gene dosage effect resulting from multiple NUDX1-1a copies correlates positively with geraniol production levels, although the relationship is non-linear [9].

Genomic organization analysis reveals that NUDX1-1a genes cluster on chromosome 2, surrounded by characteristic transposable elements including Copia R24588 retrotransposons and embedded Miniature Interspersed Transposable Elements [9]. These transposable elements played crucial roles in gene duplication and promoter evolution, with the Copia R24588 long terminal repeat region contributing to the petal-specific expression pattern observed in NUDX1-1a genes [9]. The conservation of these transposable element arrangements across geraniol-producing rose species suggests their functional importance in gene regulation.

The evolutionary conservation of geranyl/farnesyl diphosphate synthase bifunctional activity spans multiple Rosaceae genera, including Rosa, Fragaria, and Prunus species [7]. Biochemical characterization of orthologous enzymes from Fragaria vesca and Prunus persica confirms retention of both geranyl diphosphate and farnesyl diphosphate synthetic activities, indicating that this metabolic capability predates the divergence of major Rosaceae lineages [7]. The conservation pattern suggests that bifunctional geranyl/farnesyl diphosphate synthase activity evolved early in Rosaceae evolution and was subsequently maintained across diverse genera.

Amino acid sequence analysis identifies key residues responsible for bifunctional activity conservation. Phenylalanine 88 and valine 123 are strictly conserved across all Rosaceae geranyl/farnesyl diphosphate synthases but differ from ancestral tyrosine 88 and isoleucine 123 found in other Rosid farnesyl diphosphate synthases [7]. Site-directed mutagenesis experiments confirm that these residues are essential for geranyl diphosphate production, as reversion to ancestral amino acids dramatically reduces geranyl diphosphate synthetic activity [7]. Molecular dynamics simulations suggest that these substitutions alter subunit interactions within the homodimeric enzyme, reducing geranyl diphosphate binding affinity and promoting product release [7].

The temporal sequence of evolutionary events reveals that geranyl/farnesyl diphosphate synthase bifunctional activity preceded NUDX1-1a specialization in rose evolution [7] [9]. This chronology indicates that the metabolic machinery for cytosolic geranyl diphosphate production was established before the evolution of specialized dephosphorylation mechanisms, suggesting that other metabolic processes may have initially utilized the cytosolic geranyl diphosphate pool [7]. The subsequent acquisition of NUDX1-1a activity enabled efficient geraniol production by providing a dedicated enzymatic route for geranyl diphosphate conversion.

Geraniol represents one of the most widely distributed monoterpene alcohols across angiosperm families, with documented occurrence in more than 250 essential oils [1]. This acyclic monoterpene alcohol, characterized by its distinctive rose-like fragrance, demonstrates remarkable taxonomic breadth in its distribution across flowering plants [2].
The Geraniaceae family serves as the primary botanical source of geraniol, with Pelargonium graveolens and related species exhibiting the highest commercial concentrations [3]. Analysis of Pelargonium graveolens essential oil from Tajikistan revealed geraniol content of 6.0 percent, alongside citronellol at 37.5 percent, representing the primary monoterpene constituents [3]. However, significant cultivar variation exists within this genus, with the Indian 'Kunti' cultivar containing 40-50 percent geraniol content, dramatically exceeding typical concentrations [3].

The Rosaceae family demonstrates extensive geraniol production, particularly in Rosa species where this compound contributes substantially to characteristic floral scent profiles [4]. Rose oil compositions vary considerably, with three distinct monoterpene profile types identified: Type A species where monoterpene abundance peaks in mature flowers, Type B where monoterpenes increase through senescence, and Type C where monoterpenes deplete from bud to senescence stages [5]. Geraniol-rich Type A and Type B roses consistently demonstrate longer floral lifespans compared to geraniol-poor Type C varieties [5].

Within the Lamiaceae family, Monarda fistulosa cultivars demonstrate exceptional geraniol accumulation, with specialized chemotypes containing over 90 percent geraniol content [6] [7]. This concentration represents among the highest documented levels in natural plant sources, making these cultivars particularly valuable for commercial geraniol extraction [7].

The Poaceae family contributes significantly to global geraniol production through Cymbopogon species, including Cymbopogon martini (palmarosa) and Cymbopogon nardus (citronella) [2] [6]. These grasses represent major commercial sources for geraniol-rich essential oils, with palmarosa oil containing geraniol as the primary constituent [8].

Geraniol occurrence extends across numerous additional angiosperm families. The Theaceae family, represented by Camellia sinensis (tea), demonstrates notable geraniol production in floral tissues, where this compound contributes to characteristic tea flower fragrance [9] [10]. The Rutaceae family exhibits geraniol presence in Citrus species, where specialized terpene synthases catalyze geraniol formation from geranyl diphosphate substrates [11].

Distribution patterns within individual plants reveal tissue-specific accumulation preferences. Glandular trichomes represent the primary sites of geraniol biosynthesis and storage in many species [12]. In Pelargonium graveolens, geranyl monophosphate concentrations reach highest levels within isolated glandular trichomes of geraniol-producing lines [13]. This localization pattern reflects the specialized cellular machinery required for monoterpene biosynthesis and volatile emission.

Developmental stage influences geraniol accumulation patterns across species. In Rosa species, geraniol content demonstrates strong correlation with floral development stages, typically reaching maximum concentrations during anthesis [5]. Tea plants exhibit pathogen-induced increases in geraniol accumulation, with concentrations rising significantly 24 and 48 hours following fungal infection [10].

Geographic variation contributes substantially to geraniol distribution patterns within species. Pelargonium graveolens populations from different regions demonstrate distinct essential oil compositions, with Tajikistan populations showing lower geraniol content compared to Indian cultivars [3]. Environmental factors including climate, soil conditions, and cultivation practices influence geraniol biosynthesis and accumulation rates [12].

Functional Roles in Plant Defense and Pollinator Attraction

Geraniol functions as a multifaceted defense compound in angiosperm species, providing protection against diverse biotic stressors through several distinct mechanisms [9] [10]. Research demonstrates that geraniol-mediated defense responses involve both direct antimicrobial activity and indirect activation of plant immune pathways [14].

Antimicrobial Defense Mechanisms

Geraniol demonstrates broad-spectrum antimicrobial activity against bacterial, fungal, and viral pathogens through multiple modes of action [15] [16]. The compound disrupts pathogen cell membrane integrity, leading to osmotic stress and cellular dysfunction [1]. Against bacterial pathogens, geraniol exhibits effective inhibition of Escherichia coli, Salmonella enterica, and Listeria monocytogenes with BA50 values ranging from 0.15 to 0.28 [15].

Antifungal properties represent particularly significant aspects of geraniol defense function. In tea plants, geraniol demonstrates strong inhibitory effects against Colletotrichum gloeosporioides and Neopestalotiopsis species, with minimum inhibitory concentrations of 0.5 milligrams per milliliter and minimum bactericidal concentrations of 1 milligram per milliliter [16]. The antifungal mechanism involves disruption of mycelial morphology and cellular structure damage [16].

Plant Immune System Activation

Geraniol functions as an endogenous signal molecule that activates plant defense gene expression [10] [14]. In tea plants, pathogen infection triggers increased geraniol biosynthesis through alternative splicing of the CsTPS1 gene, producing CsTPS1-AS isoforms with enhanced geraniol synthase activity [10]. This response correlates with upregulation of pathogenesis-related genes PR1 and PR2, which serve as markers of salicylic acid-mediated defense pathways [14].

The salicylic acid signaling pathway represents a critical component of geraniol-mediated defense responses [10]. Silencing of CsTPS1-AS expression reduces PAD4 gene expression, a key regulator of systemic acquired resistance, demonstrating the interconnected nature of geraniol biosynthesis and plant immune responses [10]. This pathway activation enhances broad-spectrum pathogen resistance beyond the initial triggering stimulus.

Herbivore Deterrent Properties

Geraniol provides effective deterrent effects against herbivorous arthropods through multiple mechanisms [17] [18]. The compound acts as a natural insect repellent, disrupting host location behaviors and feeding activities [19]. Against tea green leafhoppers (Empoasca onukii), geraniol exposure significantly reduces female egg-laying rates and suppresses egg hatching success [18].

The insecticidal mechanism involves cuticle disruption rather than neurotoxic effects, making geraniol environmentally safer than synthetic alternatives [17]. Geraniol dehydrates insect cuticles and blocks respiratory processes, leading to mortality without affecting nervous system function [20]. This non-neurotoxic mode of action reduces risks to beneficial insects and other non-target organisms.

Research demonstrates geraniol effectiveness against diverse arthropod pests including mosquitoes, ticks, mites, aphids, and various agricultural pest species [21] [22]. Laboratory studies reveal 97 percent mosquito repellency rates using geraniol diffusers compared to 68 percent for citronella-based products [22]. Field applications show similar effectiveness against horn flies and other livestock pests [21].

Pollinator Attraction and Communication

Geraniol serves dual ecological functions, simultaneously deterring harmful organisms while attracting beneficial pollinators [23] [24]. Honeybees utilize geraniol as a component of Nasanov pheromone for hive communication and forager orientation [25] [24]. Worker bees release geraniol to mark high-quality nectar sources and guide returning foragers to productive flowering plants [24].

The compound demonstrates species-specific pollinator attraction patterns. Wild geranium (Geranium maculatum) flowers containing geraniol attract diverse pollinator guilds including bumble bees, mason bees, and various fly species [23]. Larger bee species prove most effective as pollinators due to their size relative to flower morphology, ensuring adequate contact with reproductive structures during nectar collection [23].

Floral geraniol concentrations influence pollinator behavior and visitation rates [26]. A 2022 study demonstrated that geraniol concentrations in flower volatiles correlate positively with bee attraction rates, suggesting evolutionary optimization of geraniol production for pollinator recruitment [26]. This relationship highlights the balance plants must maintain between defense and reproduction functions.

Temporal and Spatial Regulation

Geraniol production demonstrates sophisticated temporal regulation aligned with ecological requirements [5] [27]. In roses, geraniol emission follows circadian patterns that maximize pollinator attraction during peak activity periods while maintaining defense functions throughout developmental stages [5]. Type A and Type B rose profiles show distinct temporal patterns optimized for different pollinator communities and environmental conditions.

Spatial distribution of geraniol within plant tissues reflects functional specialization [12] [13]. Glandular trichomes concentrate geraniol production on leaf and stem surfaces where direct contact with herbivores occurs most frequently [12]. Floral tissues demonstrate elevated geraniol concentrations during anthesis when pollinator attraction becomes critical for reproductive success [27].

Interspecies Variation in Essential Oil Composition

Extensive interspecies variation characterizes geraniol content and essential oil composition across angiosperm taxa, reflecting diverse evolutionary pressures and metabolic constraints [3] [12]. This variation encompasses quantitative differences in geraniol concentrations, qualitative differences in accompanying metabolites, and distinct biosynthetic pathway utilizations [4] [28].

Taxonomic Patterns in Geraniol Content

Family-level analysis reveals distinct patterns of geraniol accumulation and essential oil composition [29] [12]. The Geraniaceae family demonstrates the broadest range of geraniol concentrations, with individual species varying from trace amounts to over 50 percent of total essential oil content [3]. Pelargonium species exhibit particularly dramatic variation, with cultivar 'Kunti' containing 40-50 percent geraniol while 'Chinese' type cultivars show minimal geraniol accumulation [3].

Within the Rosaceae family, Rosa species demonstrate three distinct chemotype patterns based on monoterpene accumulation dynamics [5]. Type A roses (including Rosa foliolosa, Rosa gallica, and Rosa nutkana) show geraniol concentrations designated as G1000, indicating high abundance levels [5]. Type B roses (Rosa longicuspis, Rosa chinensis mutabilis, Rosa canina) exhibit similar high geraniol levels with distinct temporal accumulation patterns [5]. Type C roses (Rosa villosa, Rosa foetida, Rosa banksiae) contain significantly lower geraniol concentrations (G10 to G100) [5].

The Lamiaceae family presents exceptional diversity in geraniol-producing capacity [7] [30]. Monarda fistulosa cultivars represent the extreme end of natural geraniol accumulation, with specialized chemotypes containing over 90 percent geraniol [7]. Thymus pulegioides populations demonstrate geographic chemotype distribution, with geraniol-dominant populations concentrated in continental climatic regions [30].

Biosynthetic Pathway Diversification

Interspecies variation in geraniol biosynthesis reflects fundamental differences in metabolic pathway utilization [4] [28]. Most plant species employ plastidic terpene synthases operating through the methyl erythritol phosphate pathway for monoterpene production [31]. However, roses and related Rosaceae species utilize unique cytosolic biosynthetic pathways involving NUDX hydrolases and bifunctional geranyl/farnesyl diphosphate synthases [4].

The rose geraniol biosynthetic pathway demonstrates remarkable evolutionary innovation [4]. Rosa chinensis employs a cytosolic bifunctional enzyme, RcG/FPPS1, that produces both geranyl diphosphate and farnesyl diphosphate substrates [4]. This enzyme shows 15-fold higher catalytic efficiency for geranyl diphosphate production compared to farnesyl diphosphate synthesis, optimizing geraniol biosynthetic capacity [4].

Phylogenetic analysis reveals that bifunctional geranyl/farnesyl diphosphate synthase activity represents a conserved trait among Rosaceae species [4]. Site-directed mutagenesis studies identified two conserved amino acid residues that evolved from ancestral farnesyl diphosphate synthases to confer geranyl diphosphate production capability [4]. This evolutionary adaptation enables cytosolic geraniol biosynthesis while maintaining traditional sesquiterpene production pathways.

Environmental and Genetic Influences

Geographic variation significantly influences geraniol content and essential oil composition within individual species [3] [30]. Pelargonium graveolens populations from Tajikistan contain 6.0 percent geraniol and 37.5 percent citronellol, contrasting sharply with Indian cultivars that may contain 40-50 percent geraniol [3]. These differences reflect both genetic divergence and environmental adaptation to local conditions.

Climatic factors play crucial roles in determining geraniol production patterns [30]. Thymus pulegioides populations in Lithuania demonstrate distinct geographic distribution of geraniol and carvacrol chemotypes, with geraniol-dominant populations preferentially located in continental climatic zones of eastern regions [30]. This distribution pattern suggests environmental selection for specific chemotypes based on local ecological pressures.

Cultivation practices and breeding programs substantially modify natural geraniol variation patterns [3] [7]. Commercial Pelargonium cultivars show dramatically different essential oil compositions compared to wild populations, with some breeding lines optimized specifically for high geraniol content [3]. The development of Monarda fistulosa chemotype geraniol represents successful artificial selection for extreme geraniol accumulation [7].

Metabolic Trade-offs and Co-occurring Compounds

Geraniol accumulation demonstrates complex relationships with other monoterpene and sesquiterpene compounds [3] [12]. High geraniol-producing Pelargonium lines typically show reduced citronellol content, suggesting metabolic competition between these related biosynthetic pathways [3]. Conversely, citronellol-dominant lines accumulate citronellyl monophosphate rather than geranyl monophosphate intermediates [13].

The presence of competing enzymatic activities influences final geraniol concentrations in different plant tissues [32]. Leaf tissues often demonstrate lower geraniol emissions compared to flowers due to higher levels of geraniol-conjugating enzyme activities that convert free geraniol to bound forms [32]. This tissue-specific variation reflects differential allocation of resources between defensive and attractive functions.

Essential oil complexity varies substantially among geraniol-producing species [12]. Pelargonium graveolens oils contain over 120 distinct phytochemical constituents, with monoterpenes, sesquiterpenes, and diterpenes contributing to overall composition [12]. Geranium oils typically feature citronellol, linalool, and citronellyl formate as major accompanying compounds, with their relative proportions varying significantly among cultivars and geographic origins [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992)
Dry Powder, Liquid, Other Solid; Liquid
Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline]
Liquid
Colourless liquid; rose-like aroma

Color/Form

Colorless to pale-yellow, liquid oil
Oily liquid

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

446 °F at 760 mmHg (NTP, 1992)
230 °C
229.00 to 230.00 °C. @ 760.00 mm Hg

Flash Point

108 °C (226 °F) - closed cup
>212 °F (>100 °C) (closed cup)

Heavy Atom Count

11

Taste

Taste threshold values: Taste characteristics at 10 ppm; sweet floral rose, citrus with fruity, waxy nuances

Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8894 g/cu cm at 20 °C
Density: 0.870-0.890 at 15 °C
0.870-0.885

LogP

3.56 (LogP)
3.56
log Kow = 3.56

Odor

Sweet rose odor
Pleasant geranium-like odor
Pleasant, floral odo

Odor Threshold

Aroma threshold values: Detection: 4 to 75 ppb.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

less than 5 °F (NTP, 1992)
-15 °C
< -15 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L837108USY

GHS Hazard Statements

Aggregated GHS information provided by 2663 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2663 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 2656 of 2663 companies with hazard statement code(s):;
H315 (99.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (93.6%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Geraniol is a colorless to pale-yellow oily liquid. It has a pleasant rose odor and a fruity citrus taste. Geraniol is slightly soluble in water. It occurs naturally in over 200 plants, including tea, grapes, apricots and plums. USE: Geraniol is an important commercial chemical used in perfumery and food flavoring. Geraniol is used in insect attractant formulations that are applied on fruits, vegetables, ornamentals, homes and garbage dumps. It is an ingredient in some natural tick repellents, pesticides, and animal repellants. EXPOSURE: Workers that use geraniol may breathe in vapors or have direct skin contact. The general population may be exposed by inhalation of vapors, dermal contact with personal care products containing geraniol and consumption of food containing geraniol either naturally or as an additive. If geraniol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: Allergic contact dermatitis has been reported in some workers exposed to geraniol. Prolonged skin contact causes severe irritation. The U.S. EPA Office of Pesticides Program indicates that minimum exposure to geraniol in commercial products is not likely to cause toxic effects in humans. No toxic effects were observed in laboratory animals exposed to moderate-to-high oral doses of geraniol in the diet overtime. Mild liver toxicity was observed in laboratory rats that repeatedly breathed geraniol. No evidence of infertility, increased abortion, or birth defects were observed in laboratory animals orally exposed to geraniol before and during pregnancy; however, decreased pup survival and body weight were observed at high oral doses. Geraniol exposure has been shown to cause a decrease in tumor growth in laboratory animals. The potential for geraniol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Geraniol is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Oral carcinogenesis, a multistep process with multifaceted etiology, arises due to accumulation of heterogeneous genetic changes in the genes involved in the basic cellular functions including cell division, differentiation, and cell death. These genetic changes in the affected cell progressively increase the cell proliferation, angiogenesis, and inhibition of apoptosis. The present study investigated the modulating effect of geraniol on the expression pattern of cell proliferative (PCNA, cyclin D1, c-fos), inflammatory (NF-kappaB, COX-2), apoptotic (p53, Bax, Bcl-2, caspase-3 and -9), and angiogenic (VEGF) markers in 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster buccal pouch carcinogenesis. Topical application of 0.5% DMBA in liquid paraffin, three times a week, for 14 weeks, developed well-differentiated squamous cell carcinoma (SCC) in the buccal pouch of golden Syrian hamsters. All the hamsters treated with DMBA alone (100%) developed oral tumors in the buccal pouch after 14 weeks. Over-expression of mutant p53, PCNA, Bcl-2, and VEGF accompanied by decreased expression of Bax were noticed in hamsters treated with DMBA alone. Increased expression of c-fos, COX-2, NF-kappaB, and cyclin D1 and decreased activities of caspase-3 and -9 were also noticed in hamsters treated with DMBA alone. Oral administration of geraniol at a dose of 250 mg/kg bw (body weight) not only completely prevented the formation of oral tumors but also prevented the deregulation in the expression of above mentioned molecular markers in hamsters treated with DMBA. The present results thus suggest that geraniol has potent anti-inflammatory, anti-angiogenic, anti-cell proliferative, and apoptosis-inducing properties in DMBA-induced hamster buccal pouch carcinogenesis.
/EXPL THER/ /The objective of the study was/ to investigate the inhibitory effect of geraniol alone, or in combination with gemcitabine, on the proliferation of BXPC-3 pancreatic cancer cells. BXPC-3 cells were treated under different conditions: with geraniol at 10, 20, 40, 80 and 160 umol/L each for 24 hr, 48 hr or 72 hr; with 20 umol/L geraniol for 24 hr or 0 hr before 20 umol/L gemcitabine for 24 hr; with 20 umol/L geraniol for 24 hr, 48 hr and 72 hr following 20 umol/l gemcitabine for 24 hr; or with 20 umol/L gemcitabine alone as a control. Cell proliferation was assessed and changes in cell morphology were assessed by light and fluorescence microscopy. Apoptosis was detected using flow cytometry. Geraniol inhibited BXPC-3 cell proliferation in a time- and dose-dependent manner. Geraniol alone or combined with gemcitabine induced BXPC-3 cell apoptosis. BXPC-3 inhibition rates with combined treatment were 55.24%, 50.69%, 49.83%, 41.85% and 45.27% following treatment with 20 umol/L geraniol for 24 hr or 0 hr before 20 umol/L gemcitabine for 24 hr, or 20 umol/L geraniol for 24 hr, 48 hr and 72 hr, following 20 umol/L gemcitabine for 24 hr, respectively. Geraniol inhibited the proliferation of BXPC-3 cells. Geraniol significantly increased the antiproliferative and apoptosis-inducing effects of gemcitabine on BXPC-3 cells. Maximum inhibition of BXPC-3 cells was achieved with geraniol treatment for 24 hr before gemcitabine treatment.
/EXPL THER/ Geraniol is an acyclic monoterpene alcohol commonly used as a flavoring agent. The present study was undertaken to investigate antiulcerogenic effects of geraniol and to determine the possible mechanisms involved in this action. In the model of the ethanol-induced ulcer, treatment of rats with geraniol by oral route significantly inhibited gastric lesions by 70% (7.50 mg/kg) to 99% (200 mg/kg). Analysis of the gastric tissue of rats treated with geraniol (7.50 mg/kg) revealed that total glutathione content levels (GSH) increased and levels of myeloperoxidase (MPO) decreased in the gastric mucosa. Oral treatment with geraniol significantly decreased the number of ulcerative lesions induced by ischemia/reperfusion injury by 71% and the duodenal ulcers induced by cysteamine by 68%. The action of geraniol was mediated by the activation of defensive mucosa-protective factors such as the nitric oxide (NO) pathway, endogenous prostaglandins, increased mucus production, increased sulfhydryl compounds, antioxidant properties and the stimulation of calcitonin gene-related peptide (CGRP) release through the activation of transient receptor potential vanilloid (TRPV). The multifaceted gastroprotective mechanisms of geraniol represent a promising option for the treatment of gastric and duodenal mucosa injury.
/EXPL THER/ Parkinson's disease (PD) is a common disabling movement disorder owing to progressive depletion of dopamine in nigrostriatal region, and can be experimentally accelerated by the neurotoxin 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP). MPTP-treated mice are a representative animal model for searching for the therapeutic agents for PD without adverse effect. In this study we investigated the effect of geraniol (GE) on chronic MPTP/probenecid (MPTP/p) induced apoptotic changes in nigrostriatal region. We observed that chronic exposure to MPTP/p led to increased expression of apoptotic markers, results in neurodegeneration and motor behavioral impairments in mice. Pretreatment with GE to MPTP/p significantly improved motor functions and ameliorated striatal antioxidant balance. In addition, GE attenuated the expression of apoptotic markers evident by the normalized Bcl-2/Bax ratio and decreased expression of cytochrome-C and caspase-9 in the substantia nigra and striatum of MPTP/p induced mice model of PD. The findings of the present study suggested that GE, a new therapeutic potential avenue may have beneficial effects in slowing or preventing the progression of PD and other neurodegenerative disorders.
For more Therapeutic Uses (Complete) data for GERANIOL (12 total), please visit the HSDB record page.

Mechanism of Action

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.

Vapor Pressure

0.03 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-24-1
624-15-7
68311-14-8
106-25-2

Absorption Distribution and Excretion

The profile of the geraniol concentrations in rat blood following oral administration of the emulsified formulation was characterized by a peak concentration at 30 min of about 270 μg/mL and an area under concentration (AUC) similar to that obtained by the intravenous administration of the same geraniol dose, indicating an absolute bioavailability of 92%. Geraniol appears able to permeate directly from the bloodstream to the central nervous system following its oral administration to rats, reaching detectable amounts in the CSF; peak concentration in the CSF was found to be about 2.5 μg/mL and was observed 30 min after oral administration.

Metabolism Metabolites

Metabolites isolated from the urine of rats after oral administration of geraniol (I) were: geranic acid (II), 3-hydroxy-citronellic acid (III), 8-hydroxy-geraniol (IV), 8-carboxy-geraniol (V) and Hildebrandt acid (VI). Metabolites isolated from urine of rats after oral administration of linalool (VII) were 8-hydroxy-linalool (VIII) and 8-carboxy-linalool (IX). After three days of feeding rats with either geraniol or linalool, liver-microsomal cytochrome P-450 was increased. Both NADH- and NADPH-cytochrome c reductase activities were not significantly changed during the six days of treatment. Oral administration of these two terpenoids did not affect any of the lung-microsomal parameters measured.
The fragrance compound geraniol is susceptible to autoxidation when in contact with air, and to cutaneous metabolism. In both processes, the isomeric aldehydes geranial and neral are formed. ...
Male IISc rats were given (1-(3)H)geraniol in daily doses of 800 mg/kg bw by gavage for 20 consecutive days. Five urinary metabolites were identified via two primary pathways. In one pathway, the alcohol is oxidized to yield geranic acid (3,7-dimethyl-2,6-octadienoic acid) which is subsequently hydrated to yield 3, 7-dimethyl-3-hydroxy-6-octenoic acid (3-hydroxy citronellic acid). In a second pathway, the alcohol undergoes selective omega-oxidation of the C8-methyl to yield 8-hydroxygeraniol and 8-carboxygeraniol, the latter of which undergoes further oxidation to the principal urinary metabolite 2,6-dimethyl-2,6-octadienedioic acid (Hildebrandt acid) ... . It was demonstrated that administration of geraniol at a dose of 600 mg/kg bw by gavage for 1, 3 or 6 days induced expression of rat liver microsomal cytochrome P450 and geraniol hydroxylation, but not the activities of rat liver microsomal cytochrome b5, NADPH-cytochrome c reductase, and NADH-cytochrome c reductase, nor the activities of these enzymes in rat lung microsomes ... . Rabbits are also capable of omega-oxidation of geraniol, as both the Hildebrandt acid and its dihydro form (2,6-dimethyl-2-octendioic acid; reduced or dihydro-Hildebrandt acid) were isolated from the urine of treated animals... . In both rabbits and rats, the omega-hydroxylation is mediated by the cytochrome P450 system and requires NADPH and oxygen ... . It has been demonstrated that not only rat liver microsomes are capable of omega-hydroxylating geraniol, but also rat lung and kidney microsomes
Geraniol has known human metabolites that include [(2E)-3,7-Dimethylocta-2,6-dienyl] hydrogen sulfate.

Associated Chemicals

Geraniol butyrate; 106-29-6
Geraniol formate; 105-86-2
Geranial; 141-27-5
Neral; 106-26-3

Wikipedia

Geraniol
Cytidine_diphosphate

Biological Half Life

In vitro measurements indicated that geraniol is highly stable in human and rat whole blood, whereas following intravenous administration geraniol is eliminated from the bloodstream with a relatively short half-life (about 12 min), starting from a concentration of about 300 μg/mL.

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Tonic
JUVENILE HORMONES

Methods of Manufacturing

By fractional distillation from those essential oils rich in geraniol, or synthetically from myrcene.
Derivation: From citronella oil (Java), citronellol-free grades from palmerosa oil, and (synthetically) from pinene. These are higher quality.
Geraniol is isolated from citronella oils and from palmarosa oil. Fractional distillation of, for example, Java citronella oil (if necessary after saponification of the esters present) yields a fraction containing ca. 60% geraniol, as well as citronellol and sesquiterpenes. A product with a higher geraniol content and slightly different odor quality for use in fine fragrances is obtained by fractionating palmarosa oil after saponification of the geranyl esters.
Pyrolysis of beta-pinene yields myrcene, which is converted into a mixture of predominantly geranyl, neryl, and linalyl chloride by addition of hydrogen chloride in the presence of small amounts of catalyst, e.g., copper(I) chloride and an organic quaternary ammonium salt. After removal of the catalyst, the mixture is reacted with sodium acetate in the presence of a nitrogen base (e.g., triethylamine) and converted to geranyl acetate, neryl acetate, and a small amount of linalyl acetate. After saponification and fractional distillation of the resulting alcohols, a fraction is obtained that contains ca. 98% geraniol.
A 96% pure synthetic geraniol prepared by isomerization of linalool has become commercially available. Orthovanadates are used as catalysts, to give a >90% yield of a geraniol-nerol mixture. Geraniol of high purity is finally obtained by fractional distillation. A considerable portion of commercially available geraniol is produced by a modified process: linalool obtained in a purity of ca. 65% from alpha-pinene is converted into linalyl borates, which rearrange in the presence of vanadates as catalysts to give geranyl and neryl borates. The alcohols are obtained by hydrolysis of the esters.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-: ACTIVE
2,6-Octadien-1-ol, 3,7-dimethyl-: ACTIVE
1-Octanol, 3,7-dimethyl-, tetradehydro deriv.: INACTIVE
An olefinic terpene alcohol constituting the chief part of oil of rose and oil of palmarosa; also found in many other essential oils such as citronella, lemon grass, etc.
... Compounding artificial attar of rose /Geraniol butyrate/
Concentration in final product (%). [Table#1347]
... Constituent of artificial neroli oil and of artificial orange blossom oil. /Geraniol formate/
Citronella grass from Ceylon contains 29-39% geraniol; citronella grass from Java contains 26-45% geraniol, camphene, linalool, pinene, and cineol.

Analytic Laboratory Methods

The essential oil of gutierrezia sarothrae (broomweed) identified by gas chromatography--mass spectrometry included geraniol.

Clinical Laboratory Methods

Geraniol is a commonly used fragrance terpene, and is tested in the baseline series in fragrance mix I. Geraniol is a pro-hapten and a pre-hapten, and sensitizers are formed in the autoxidation and skin metabolism of geraniol. Previous patch testing with air-exposed (oxidized) geraniol has suggested that oxidized geraniol could be a better marker for contact allergy to geraniol than pure geraniol. /The objective of the study was/ to find the optimal patch test substance and concentration for detecting contact allergy to geraniol. Six hundred and fifty-five patients were patch tested with pure and oxidized geraniol at 4.0%, 6.0% and 11.0% in petrolatum. Before patch testing, the irritant properties of pure and oxidized geraniol were studied in 27 patients at 2.5%, 5.0%, 10.0% and 20.0% pet. Pure geraniol detected positive reactions in 0.15-1.1% of the patients, and oxidized geraniol detected positive reactions in 0.92-4.6% of the patients. Reactions to pure geraniol in patients not reacting to oxidized geraniol indicated metabolic activation of geraniol. Neither pure nor oxidized geraniol gave significant irritant reactions. Increasing the test concentrations of pure and oxidized geraniol enables the detection of more cases of contact allergy. Oxidized geraniol detects more patients than pure geraniol, but patch testing with only oxidized geraniol does not detect all cases of contact allergy to geraniol.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Combustible liquids.

Interactions

The fragrance terpene geraniol forms sensitizing compounds via autoxidation and skin metabolism. Geranial and neral, the two isomers of citral, are the major haptens formed in both of these activation pathways. /The objective of the study was/ to investigate whether testing with oxidized geraniol detects more cases of contact allergy than testing with pure geraniol. The pattern of reactions to pure and oxidized geraniol, and metabolites/autoxidation products, was studied to investigate the importance of autoxidation or cutaneous metabolism in contact allergy to geraniol. Pure and oxidized geraniol were tested at 2.0% petrolatum in 2227 and 2179 consecutive patients, respectively. In parallel, geranial, neral and citral were tested in 2152, 1626 and 1055 consecutive patients, respectively. Pure and oxidized geraniol gave positive patch test reactions in 0.13% and 0.55% of the patients, respectively. Eight of 11 patients with positive patch test reactions to oxidized geraniol also reacted to citral or its components. Relevance for the positive patch test reactions in relation to the patients' dermatitis was found in 11 of 14 cases. Testing with oxidized geraniol could detect more cases of contact allergy to geraniol. The reaction pattern of the 14 cases presented indicates that both autoxidation and metabolism could be important in sensitization to geraniol.
Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.
... The aim of this study was to determine whether blocking /human colonic cancer/ Caco-2 cell differentiation could sensitize the cells to 5-fluorouracil (5-FU) treatment. We show that in cells at confluency, geraniol (400 uM) prevented the formation of brush-border membranes and inhibited the expression of intestinal hydrolases (sucrase, lactase, alkaline phosphatase). The antiproliferative effect of geraniol (400 uM) together with 5-FU (5 uM) was twice that of 5-FU alone. The cytotoxicity induced by 5-FU was enhanced in the presence of geraniol, as shown by a 50% increase of lactate dehydrogenase release in the culture medium. These effects are related to enhanced intracellular accumulation of 5-FU in the presence of geraniol as shown by a 2-fold increase in intracellular 5-[6-(3)H]FU (1.5 uCi/mL).
... The anti-tumoral efficacy of geraniol and 5-fluorouracil were also evaluated on TC-118 human tumors transplanted in Swiss nu/nu mice. ... In nude mice, the combined administration of 5-fluorouracil (20 mg/kg /for 5 days) and geraniol (150 mg/kg /for 5 days) caused a 53% reduction of the tumor volume, whereas a 26% reduction was obtained with geraniol alone, 5-fluorouracil alone showed no effect.
For more Interactions (Complete) data for GERANIOL (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Pavan B, Dalpiaz A, Marani L, Beggiato S, Ferraro L, Canistro D, Paolini M, Vivarelli F, Valerii MC, Comparone A, De Fazio L, Spisni E: Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes. Front Pharmacol. 2018 Jan 25;9:18. doi: 10.3389/fphar.2018.00018. eCollection 2018. [PMID:29422862]
Rekha KR, Selvakumar GP, Sethupathy S, Santha K, Sivakamasundari RI: Geraniol ameliorates the motor behavior and neurotrophic factors inadequacy in MPTP-induced mice model of Parkinson's disease. J Mol Neurosci. 2013 Nov;51(3):851-62. doi: 10.1007/s12031-013-0074-9. Epub 2013 Aug 13. [PMID:23943375]
Cho M, So I, Chun JN, Jeon JH: The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review). Int J Oncol. 2016 May;48(5):1772-82. doi: 10.3892/ijo.2016.3427. Epub 2016 Mar 9. [PMID:26983575]
Carnesecchi S, Langley K, Exinger F, Gosse F, Raul F: Geraniol, a component of plant essential oils, sensitizes human colonic cancer cells to 5-Fluorouracil treatment. J Pharmacol Exp Ther. 2002 May;301(2):625-30. [PMID:11961066]
Geraniol — A review of a commercially important fragrance material; Chen and Viljoen, 2010.
Nestl et al. Structural and functional insights into asymmetric enzymatic dehydration of alkenols. Nature Chemical Biology, doi: 10.1038/nchembio.2271, published online 9 January 2017
Boachon et al. Natural fumigation as a mechanism for volatile transport between flower organs. Nature Chemical Biology, doi: 10.1038/s41589-019-0287-5, published online 17 May 2019
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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